![molecular formula C9H13FN2 B2926254 (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine CAS No. 2248210-12-8](/img/structure/B2926254.png)
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine, also known as FPEA, is a novel compound that has recently gained significant attention in the scientific community due to its potential therapeutic applications. FPEA belongs to the class of amines and is structurally similar to other psychoactive compounds such as amphetamines and cathinones.
Mechanism of Action
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine.
Biochemical and Physiological Effects:
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. This increase in neurotransmitter levels has been linked to improved cognitive function, increased alertness, and enhanced mood. (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has also been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is its high potency, which allows for the use of smaller doses in experiments. However, its high potency also makes it difficult to control the dosage accurately. Another limitation is that (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a short half-life, which means that its effects may not be long-lasting.
Future Directions
1. Investigating the potential therapeutic applications of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine in the treatment of neurological disorders such as Parkinson's disease, ADHD, and depression.
2. Studying the long-term effects of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine on the brain and the cardiovascular system.
3. Developing more accurate methods for the measurement and control of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine dosage.
4. Investigating the potential for (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine to be used as a performance-enhancing drug.
5. Studying the interactions between (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine and other psychoactive compounds.
Conclusion:
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a novel compound that has shown potential therapeutic applications in the field of neuroscience and pharmacology. Its high potency and ability to increase neurotransmitter levels in the brain make it a promising candidate for the treatment of various neurological disorders. However, its short half-life and potential cardiovascular effects must be taken into consideration. Further research is needed to fully understand the potential benefits and limitations of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine.
Synthesis Methods
The synthesis of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves the reaction of 3-fluoropyridine with 2-methyl-2-nitropropane in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then reduced using hydrogen gas to yield (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine.
Scientific Research Applications
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has been shown to have potential applications in the field of neuroscience and pharmacology. Studies have indicated that (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This property of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.
properties
IUPAC Name |
(2S)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(5-11)4-8-2-3-9(10)12-6-8/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIJEQDSNCSIEU-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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